Cas no 1830008-71-3 (4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide)

4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a nitro-substituted benzene ring and a piperidinylmethyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The nitro group enhances electrophilic reactivity, facilitating further functionalization, while the piperidine ring contributes to conformational flexibility and bioavailability. Its sulfonamide linkage offers stability and potential hydrogen-bonding interactions, making it suitable for probing biological targets. The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules for therapeutic or biochemical applications.
4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide structure
1830008-71-3 structure
Product Name:4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide
CAS No:1830008-71-3
MF:C12H18ClN3O4S
MW:335.807020664215
CID:5701397
PubChem ID:61793458
Update Time:2025-06-08

4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-N-(piperidin-3-ylmethyl)benzenesulfonamide
    • 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide
    • EN300-1167944
    • AKOS011065647
    • 1830008-71-3
    • Inchi: 1S/C12H17N3O4S.ClH/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-10-2-1-7-13-8-10;/h3-6,10,13-14H,1-2,7-9H2;1H
    • InChI Key: XLFXQLRHPJFQMI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(N(=O)=O)=CC=1)(=O)(=O)NCC1CNCCC1.Cl

Computed Properties

  • Exact Mass: 299.09397721g/mol
  • Monoisotopic Mass: 299.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 112Ų

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Additional information on 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide

Comprehensive Overview of 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide (CAS No. 1830008-71-3)

4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide, with the CAS number 1830008-71-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative features a nitrobenzene moiety linked to a piperidin-3-ylmethyl group, making it a versatile intermediate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors and GPCR-targeted therapies, aligning with current trends in precision medicine.

The structural uniqueness of 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide lies in its sulfonamide bridge, which enhances binding affinity to biological targets. This characteristic has led to its exploration in neurodegenerative disease research and cancer signaling pathways, topics frequently searched in academic databases. Its piperidine ring contributes to improved blood-brain barrier permeability, a hot topic in CNS drug development discussions across scientific forums.

Recent literature highlights the compound's role in structure-activity relationship (SAR) studies, particularly for designing selective enzyme modulators. The nitro group at the 4-position allows for further chemical modifications, making it valuable for combinatorial chemistry libraries – a trending subject in AI-assisted drug discovery platforms. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for purity verification, addressing common quality control questions from researchers.

From a synthetic chemistry perspective, CAS 1830008-71-3 demonstrates remarkable stability under physiological pH conditions, as evidenced by its performance in high-throughput screening assays. This property aligns with industry demands for metabolically stable intermediates, a frequent search term among medicinal chemists. The compound's logP value and hydrogen bonding capacity make it suitable for fragment-based drug design approaches currently revolutionizing pharmaceutical R&D.

Environmental and safety studies indicate that 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide requires standard laboratory handling protocols, with particular attention to its photostability – a practical consideration often queried in research communities. Its crystallographic data has been instrumental in molecular docking simulations, contributing to the growing field of computational chemistry that dominates contemporary scientific discourse.

The compound's relevance extends to proteomics research, where its sulfonamide group interacts with zinc finger domains – a mechanism increasingly studied in epigenetic modulation. This connection addresses frequent queries about small molecule-protein interactions in biochemical search engines. Furthermore, its nitroaromatic system shows potential in redox biochemistry applications, particularly in studies of cellular oxidative stress pathways.

In the context of green chemistry advancements, synthetic routes for 1830008-71-3 have been optimized to reduce organic solvent waste, responding to sustainability concerns in chemical manufacturing. The compound's scalable synthesis makes it attractive for industrial-scale pharmaceutical production, a subject of numerous patent applications and technology transfer discussions.

Emerging applications include its use as a fluorescent probe precursor in bioimaging techniques, capitalizing on the nitro group's conversion to amino derivatives. This aligns with the booming field of diagnostic agent development, frequently searched in conjunction with molecular imaging technologies. The compound's chromatographic behavior has also been documented in HPLC method development studies, providing practical solutions for analytical chemists.

From a regulatory standpoint, 4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide complies with major pharmacopeia standards for impurity profiling, addressing quality assurance questions prevalent in API manufacturing forums. Its thermal stability data supports applications in solid-state chemistry research, particularly in polymorph screening – a critical step in pharmaceutical formulation development.

The scientific community continues to investigate 1830008-71-3's potential in multi-target drug design, leveraging its privileged structure characteristics. This approach responds to the growing demand for polypharmacological agents in complex disease treatment, a trending topic in both academic publications and AI-driven research platforms. The compound's structure-property relationships provide valuable insights for ADMET prediction models that are transforming early-stage drug discovery.

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